molecular formula C21H21ClO4 B14957835 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14957835
M. Wt: 372.8 g/mol
InChI Key: FJNGYXLSUDOJGK-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a butyl chain at position 4, a chlorine atom at position 6, and a 4-methoxybenzyloxy substituent at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C21H21ClO4

Molecular Weight

372.8 g/mol

IUPAC Name

4-butyl-6-chloro-7-[(4-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3

InChI Key

FJNGYXLSUDOJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzyl alcohol with 6-chloro-4-butyl-2H-chromen-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Analysis

The pharmacological and physicochemical properties of coumarins are heavily influenced by substituents at positions 4, 6, and 7. Below is a comparative analysis of key analogs:

Compound Name Position 4 Substituent Position 6 Substituent Position 7 Substituent Key Features
Target Compound Butyl Chlorine 4-Methoxybenzyloxy High lipophilicity (butyl), electron-withdrawing Cl, methoxy π-donor
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl () Phenyl Chlorine 2,4-Dichlorobenzyloxy Enhanced halogen bonding (Cl), steric bulk at position 7
4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy) () Methyl H Thiadiazole ring Electron-deficient thiadiazole enhances MAO inhibition
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl () Phenyl Hexyl 4-Methoxybenzyloxy Increased hydrophobicity (hexyl), shared methoxy group
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy] () Methyl H 3,4,5-Trimethoxybenzyloxy Enhanced electron donation (three methoxy groups)

Physicochemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., thiadiazole in ’s 7a, m.p. 124–125°C) exhibit higher melting points than alkyl-substituted analogs. The target compound’s melting point is unreported but likely lower due to its flexible butyl chain .
  • Solubility : Chlorine at position 6 may reduce aqueous solubility compared to unsubstituted analogs (e.g., ’s 7g, m.p. 158–160°C), though the methoxy group could mitigate this via polar interactions .

Biological Activity

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique structure which includes a butyl group, a chloro substituent, and a methoxybenzyl ether. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical formula for 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is C21H21ClO4C_{21}H_{21}ClO_{4}. The structural representation highlights the chromenone core with specific substituents that may influence its biological activity.

PropertyDetails
IUPAC Name4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC21H21ClO4
CAS Number380323-09-1

Antimicrobial Properties

Research indicates that 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one exhibits significant antimicrobial activity. In vitro studies have shown that this compound has a broad spectrum of activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25
Pseudomonas aeruginosa62.5

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays that measure the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The results show that it can effectively reduce inflammation in cellular models, suggesting its utility in treating inflammatory diseases.

Table 2: Inhibition of COX Enzymes

EnzymeIC50 (µM)
COX-110.5
COX-28.3

Anticancer Activity

Preliminary studies have also assessed the anticancer properties of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.0
A54915.5

The biological activity of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Signal Transduction Modulation : It may alter signaling pathways related to cell proliferation and apoptosis.
  • Reactive Oxygen Species Generation : Induction of oxidative stress could lead to apoptosis in cancer cells.

Case Studies

A recent study investigated the effect of this compound on biofilm formation in Staphylococcus aureus, demonstrating its potential to disrupt biofilm integrity at sub-MIC concentrations. This suggests that it could be effective not only as an antimicrobial but also in preventing chronic infections associated with biofilms.

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